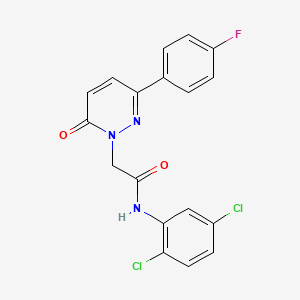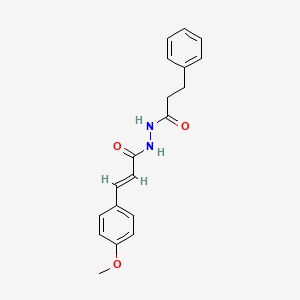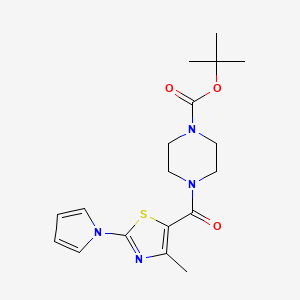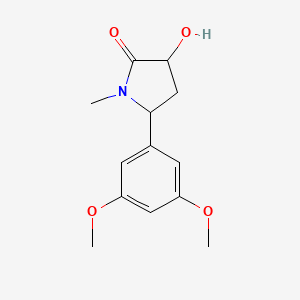
5-(3,5-Dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring substituted with a 3,5-dimethoxyphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 1-methylpyrrolidin-2-one as the primary starting materials.
Formation of Intermediate: The 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with 1-methylpyrrolidin-2-one in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-(3,5-Dimethoxyphenyl)-3-oxo-1-methylpyrrolidin-2-one.
Reduction: Formation of 5-(3,5-Dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,5-Dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It can modulate pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxyphenylacetonitrile
- 3,5-Dimethoxybenzylamine
- 3,4-Dimethoxyphenethylamine
Uniqueness
5-(3,5-Dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a pyrrolidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO4/c1-14-11(7-12(15)13(14)16)8-4-9(17-2)6-10(5-8)18-3/h4-6,11-12,15H,7H2,1-3H3 |
InChI Key |
HMTCIYFEQSQSJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanol](/img/structure/B14875299.png)
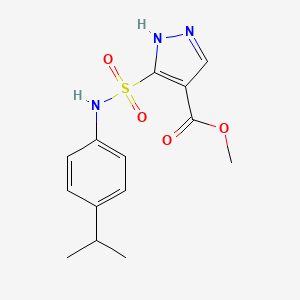
![(2S,3R,4S,5S,6R)-2-[4-[(2S)-1,3-dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14875308.png)
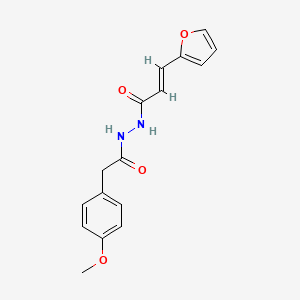
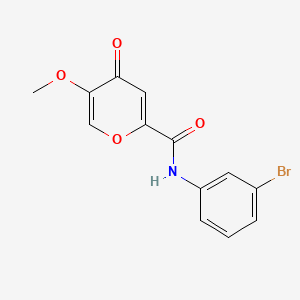
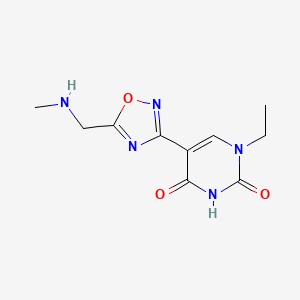

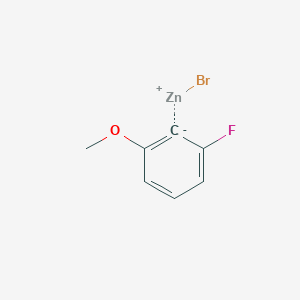
![3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B14875330.png)
![7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride](/img/structure/B14875342.png)
